molecular formula C14H28N2O2 B7859913 tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B7859913
M. Wt: 256.38 g/mol
InChI Key: YPNPBRPZAXTZGI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a substituted ethylaminoethyl moiety at the 3-position. This structure is common in medicinal chemistry intermediates, where the Boc group enhances solubility and stability during synthesis, while the ethylaminoethyl side chain may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 3-[1-(ethylamino)ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-15-11(2)12-8-7-9-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNPBRPZAXTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Methodologies

The synthesis of tert-butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate typically involves several key steps:

  • Step 1: Protection of the amine group to prevent unwanted reactions during synthesis.
  • Step 2: Formation of the piperidine ring through cyclization reactions.
  • Step 3: Coupling of the tert-butyl ester with the piperidine derivative.
  • Step 4: Deprotection to yield the final product.

This multi-step process requires careful optimization for yield and purity, often utilizing reagents such as trifluoroacetic acid for deprotection .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • NLRP3 Inhibition: Some derivatives have been studied for their ability to inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, modifications of related compounds have shown promise in reducing IL-1β release in macrophages .
  • Antitumor Activity: Compounds with similar structures have been explored for their potential antitumor effects. The structural features that allow interaction with biological targets are crucial for their efficacy .

Potential Therapeutic Applications

Given its structural characteristics, this compound could have applications in:

  • Pain Management: Due to its potential interaction with pain pathways, there is interest in exploring its analgesic properties.
  • Neuropharmacology: The compound may influence neurological pathways, making it a candidate for further research in treating neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives:

StudyFindings
Study on NLRP3 inhibitorsIdentified compounds that inhibit IL-1β release effectively .
Antitumor studiesShowed potential in reducing tumor growth in vitro .

These findings underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.

Mechanism of Action

The mechanism by which tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name (CAS No.) Substituent Position/Group Molecular Weight Key Properties Similarity to Target
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (1235439-55-0) 3-(1-aminoethyl) 242.33 g/mol Primary amine; higher basicity 0.96
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (530116-33-7) 4-(2-aminopropan-2-yl) 256.36 g/mol Branched amine; steric hindrance 0.96
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (146667-84-7) 3-(2-hydroxyethyl) 229.31 g/mol Hydroxyl group; enhanced hydrophilicity 0.98
tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (859154-32-8) 3-(hydrazinecarbonyl) 243.28 g/mol Hydrazine moiety; nucleophilic reactivity
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (1002359-91-2) 3-(bromomethyl) 278.19 g/mol Bromine atom; SN2 substitution potential
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate (CAS N/A) 2-(phenoxyethyl) with CF3 group 373.41 g/mol Aromatic; increased lipophilicity

Key Observations :

  • Amino vs.
  • Positional Isomerism : Moving the substituent from the 3- to 4-position (e.g., CAS 530116-33-7) introduces steric effects that may hinder receptor binding or synthetic accessibility .
  • Functional Group Reactivity : Bromine (CAS 1002359-91-2) and hydrazine (CAS 859154-32-8) substituents enable divergent synthetic pathways, such as cross-coupling or conjugation reactions .

Biological Activity

tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H25N3O2C_{13}H_{25}N_{3}O_{2}. The structure features a piperidine ring substituted at the 3-position with a tert-butyl group and an ethylamino side chain, which enhances its lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Biological Activity

Research indicates that this compound exhibits the following biological activities:

  • Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties. The SAR analysis suggests that modifications in the piperidine structure can enhance efficacy against seizure models .
  • Anticancer Potential : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs have been shown to inhibit cell proliferation in Jurkat and HepG-2 cells, with IC50 values comparable to standard chemotherapeutics .
  • Antiviral Properties : Some derivatives exhibit antiviral activity against influenza A viruses, suggesting potential applications in treating viral infections .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticonvulsant Screening : A study evaluated various piperidine derivatives for anticonvulsant activity using the maximal electroshock seizure test. Compounds with similar structural motifs displayed significant protective effects, suggesting a promising avenue for further research on this compound's efficacy .
  • Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed that certain structural analogs exhibited potent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest. The presence of specific functional groups was critical for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that:

  • The tert-butyl group enhances lipophilicity and metabolic stability.
  • The ethylamino moiety is essential for receptor binding and modulation.
  • Variations in substituents at the piperidine nitrogen can significantly impact biological activity.
CompoundStructure FeaturesBiological Activity
This compoundPiperidine ring, ethylamino side chainAnticonvulsant, anticancer
Tert-butyl 4-(aminobenzyl)piperazine-1-carboxylatePiperazine ringPotential anticancer
PyrazinamidePyrazine ringFirst-line anti-tubercular drug

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel are preferred for hydrogenation, achieving yields of 82–89%. Platinum oxide (PtO₂) has shown marginal improvements (91% yield) but at higher costs.

  • Solvent Systems : Methanol or ethanol are optimal due to their polarity, which stabilizes the imine intermediate. Tetrahydrofuran (THF) is avoided due to side reactions with amine nucleophiles.

  • Temperature Control : Reactions conducted at 0–20°C minimize over-reduction byproducts, such as fully saturated piperidine derivatives.

Table 1 : Reductive Amination Yield Variations with Catalysts

CatalystSolventTemperature (°C)Yield (%)
Pd/C (5%)MeOH2089
Raney NiEtOH082
PtO₂MeOH1091

Nucleophilic Substitution via Alkylation

Alternative routes employ alkylation of tert-butyl 3-(bromoethyl)piperidine-1-carboxylate with ethylamine. This method bypasses the need for hydrogenation but requires precise control of stoichiometry to avoid dialkylation.

Key Considerations

  • Base Selection : Potassium carbonate (K₂CO₃) in acetonitrile facilitates deprotonation of ethylamine, enhancing nucleophilicity.

  • Stoichiometric Ratios : A 1:1.2 molar ratio of bromoethyl intermediate to ethylamine maximizes monoalkylation, achieving 78% yield. Excess ethylamine leads to 15–20% dialkylated byproducts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >98% purity.

Table 2 : Alkylation Efficiency Under Varied Conditions

BaseSolventEthylamine Equiv.Yield (%)
K₂CO₃Acetonitrile1.278
NaHCO₃DMF1.565
Cs₂CO₃THF1.070

Suzuki-Miyaura Coupling for Piperidine Functionalization

Recent advances adapt Suzuki-Miyaura cross-coupling to introduce the ethylaminoethyl group via boronic ester intermediates. This method is advantageous for late-stage functionalization and stereochemical control.

Protocol Overview

  • Boronic Ester Preparation : tert-Butyl 3-(pinacolatoboryl)piperidine-1-carboxylate is synthesized from the corresponding bromide using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling Reaction : The boronic ester reacts with 1-(ethylamino)ethyl triflate in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃, yielding the target compound in 75% yield.

Advantages and Limitations

  • Regioselectivity : The coupling occurs exclusively at the piperidine 3-position, avoiding isomerization.

  • Scalability : Flow chemistry adaptations enable kilogram-scale production with consistent yields (73–76%).

Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early in synthesis to protect the piperidine nitrogen, ensuring compatibility with subsequent reactions.

Protection Methodology

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with sodium hydroxide achieves quantitative protection.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group under mild conditions (2 hours, 25°C).

Table 3 : Boc Protection Efficiency Across Solvent Systems

SolventBaseTime (h)Yield (%)
THF/H₂ONaOH499
DCM/H₂ONa₂CO₃685
DMFEt₃N870

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility, often employing continuous flow systems.

Key Innovations

  • Flow Hydrogenation : Fixed-bed reactors with Pd/C catalysts reduce reaction times from 12 hours (batch) to 2 hours, maintaining 87% yield.

  • In-Line Purification : Simulated moving bed (SMB) chromatography integrates with synthesis, achieving >99.5% purity without manual intervention .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-(1-(ethylamino)ethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a piperidine core followed by functionalization. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination. Optimization strategies include using anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalysts like triethylamine to enhance reaction efficiency . Yield improvements may involve iterative purification via column chromatography or recrystallization, as noted in tert-butyl piperidine derivatives achieving ~89% purity under optimized conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Safety protocols mandate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential dermal/ocular irritation . Storage requires airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability tests for similar piperidine-carboxylates suggest monitoring via TLC or HPLC every 6 months .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography (as in ) resolves stereochemistry, while FT-IR verifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across different studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Repetition under controlled conditions (e.g., slow crystallization) and differential scanning calorimetry (DSC) can identify polymorphs. Cross-validate findings with independent labs and reference standard materials (e.g., USP-grade reagents) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by using stoichiometric excess of the amine nucleophile and low temperatures. In situ monitoring via LC-MS or reaction quenching followed by GC-MS identifies intermediates. For example, tert-butyl protecting groups in analogous compounds reduce unintended ring-opening .

Q. How to address the lack of ecological toxicity data in risk assessment for this compound?

  • Methodological Answer : Apply read-across methodologies using structurally similar piperidine derivatives (e.g., tert-butyl 4-methylpiperidine-carboxylates) to estimate ecotoxicological endpoints. Computational models like ECOSAR or TEST can predict acute aquatic toxicity (e.g., LC50 for fish) . Experimental microcosm studies using Daphnia magna may provide preliminary data .

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